molecular formula C41H67NO12 B599847 17-Hydroxyventuricidin A CAS No. 113204-43-6

17-Hydroxyventuricidin A

Cat. No. B599847
M. Wt: 765.982
InChI Key: BAMOPHNQZMRRFR-UHFFFAOYSA-N
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Description

17-Hydroxyventuricidin A is a macrolide fungal metabolite originally isolated from Streptomyces . It has antibiotic activity against M. luteus, B. subtilis, and S. aureus and antifungal activity against V. dahlia, Fusarium, and C. tropicalis .


Molecular Structure Analysis

The molecular formula of 17-Hydroxyventuricidin A is C41H67NO12 . Its molecular weight is 766.0 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Hydroxyventuricidin A include a molecular weight of 766.0 g/mol, XLogP3-AA of 4.1, Hydrogen Bond Donor Count of 5, Hydrogen Bond Acceptor Count of 12, Rotatable Bond Count of 11, Exact Mass of 765.46632657 g/mol, Monoisotopic Mass of 765.46632657 g/mol, Topological Polar Surface Area of 204 Ų, Heavy Atom Count of 54, Formal Charge of 0, and Complexity of 1350 .

Scientific Research Applications

  • Amino Acid Composition Determines Peptide Activity Spectrum and Hot‐Spot‐Based Design of Merecidin : This study discusses how amino acid composition affects peptide activity, particularly in antimicrobial peptides. This may have relevance to 17-Hydroxyventuricidin A's structure and function, given its potential role as an antimicrobial agent (Wang et al., 2018).

  • The Enduracidin Biosynthetic Gene Cluster from Streptomyces Fungicidicus : Enduracidin, like 17-Hydroxyventuricidin A, is a peptide antibiotic. This paper details the biosynthetic gene cluster for enduracidin, which could provide insights into similar biosynthetic pathways for 17-Hydroxyventuricidin A (Yin & Zabriskie, 2006).

  • Proteomic Analysis of the Bacteriocin Thuricin 17 Produced by Bacillus Thuringiensis NEB17 : This research focuses on thuricin 17, a bacteriocin produced by Bacillus thuringiensis. The study's proteomic analysis methods could be applicable to studying 17-Hydroxyventuricidin A (Gray et al., 2006).

  • Resolvins A Family of Bioactive Products of Omega-3 Fatty Acid Transformation Circuits Initiated by Aspirin Treatment That Counter Proinflammation Signals

    : This paper discusses resolvins, bioactive products from fatty acids. Understanding the transformation and bioactivity of compounds like resolvins may offer parallels for understanding the bioactivity of 17-Hydroxyventuricidin A (Serhan et al., 2002).

  • Discovery and Development of Galeterone (TOK-001 or VN/124-1) for the Treatment of All Stages of Prostate Cancer : This paper describes the development of a therapeutic molecule by modulating multiple targets in a signaling pathway. Similar strategies could be explored for 17-Hydroxyventuricidin A, if its target pathways are known (Njar & Brodie, 2015).

properties

IUPAC Name

[(2R,3R,4R,6R)-6-[[(1R,5R,6R,8S,9Z,11R,15Z,17R)-1,7-dihydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO12/c1-10-31(43)27(7)36(46)25(5)19-26(6)39-28(8)35(45)22(2)15-16-30(51-34-20-32(52-40(42)48)37(47)29(9)50-34)14-12-11-13-23(3)38-24(4)17-18-41(49,54-38)21-33(44)53-39/h13,15-17,22,25-30,32,34-39,45-47,49H,10-12,14,18-21H2,1-9H3,(H2,42,48)/b16-15-,23-13-/t22-,25+,26+,27+,28+,29+,30+,32+,34-,35?,36-,37+,38+,39+,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMOPHNQZMRRFR-FZMBSIFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(C(C)CC(C)C1C(C(C(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)OC(=O)N)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C([C@H](/C=C\[C@@H](CCC/C=C(\[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)/C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)OC(=O)N)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

766.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156588854

Citations

For This Compound
5
Citations
KA Shaaban, S Singh, SI Elshahawi, X Wang… - The Journal of …, 2014 - nature.com
… Table 3 13 C NMR spectroscopic data of venturicidins C (1), A (2) and B (3) in comparison with the literature data of X-14952B (4) 30 and 17-hydroxyventuricidin A (5), δ measured in …
Number of citations: 35 www.nature.com
H Li, M Zhang, H Li, H Yu, S Chen… - Journal of Natural …, 2020 - ACS Publications
Chemical screening of Streptomyces sp. NRRL S-4 with liquid chromatography–mass spectrometry (LC–MS) and the following chromatographic isolation led to the discovery of four 20-…
Number of citations: 11 pubs.acs.org
VA Alferova, MV Shuvalov, RA Novikov, AS Trenin… - Tetrahedron …, 2019 - Elsevier
Three natural glycosylated macrolide compounds, known irumamycin 1 and X-14952B 2, as well as new isoirumamycin 3, were isolated from ethyl acetate mycelium extract of …
Number of citations: 5 www.sciencedirect.com
M Swiontek Brzezinska, U Jankiewicz… - Journal of …, 2019 - Wiley Online Library
Streptomyces luridiscabiei U05 was isolated from wheat rhizosphere. It produced chitinase, which showed in vitro antifungal properties. The crude enzyme inhibited the growth of …
Number of citations: 15 onlinelibrary.wiley.com
S Fotso - 2005 - Göttingen, Univ., Diss., 2005
Number of citations: 3

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